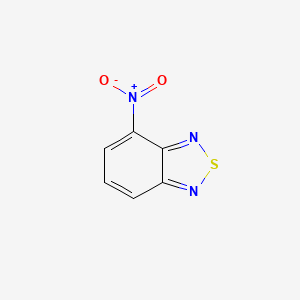

4-Nitro-2,1,3-benzothiadiazole

Description

Contextualizing 2,1,3-Benzothiadiazole (B189464) Derivatives in Contemporary Chemical Science

The parent structure, 2,1,3-benzothiadiazole (BTD), is a fused heterocyclic system comprising a benzene (B151609) ring and a 1,2,5-thiadiazole (B1195012) ring. ontosight.ai Derivatives of BTD are recognized as important building blocks in the development of advanced functional materials. researchgate.net Their utility stems from their inherent electron-accepting nature, a consequence of the electron-deficient thiadiazole ring. thieme-connect.de This property makes them ideal components in donor-acceptor (D-A) systems, which are fundamental to the design of materials for optoelectronics. mdpi.com

In contemporary chemical science, 2,1,3-benzothiadiazole derivatives are extensively utilized in the creation of:

Organic Light-Emitting Diodes (OLEDs): Their electron-accepting character facilitates charge transport and recombination, crucial for efficient light emission. researchgate.net

Organic Solar Cells (OSCs): As electron acceptor components, they contribute to the generation and separation of charge carriers upon light absorption. researchgate.netmdpi.com

Organic Field-Effect Transistors (OFETs): Their electronic properties are harnessed to modulate current flow in these devices. researchgate.net

Fluorescent Probes and Sensors: The BTD core often serves as a fluorophore, with its emission properties being sensitive to the surrounding chemical environment, enabling the detection of various analytes. diva-portal.orgunits.it

Materials for Bioimaging: Functionalized BTD derivatives have been developed as fluorescent dyes for imaging biological structures such as cell nuclei and mitochondria. diva-portal.orgunits.it

The versatility of the BTD scaffold lies in its multiple modifiable sites, allowing for the synthesis of a wide range of derivatives with tailored properties. researchgate.net By incorporating different functional groups, researchers can fine-tune the electronic and optical characteristics, leading to materials with absorption and emission spectra spanning the visible to near-infrared regions. researchgate.netmdpi.com

Significance of the Nitro Group in 4-Nitro-2,1,3-benzothiadiazole for Research Paradigms

The introduction of a nitro group (–NO2) at the 4-position of the 2,1,3-benzothiadiazole core to form this compound profoundly influences its chemical and physical properties. The nitro group is a potent electron-withdrawing group, and its presence significantly enhances the electron-accepting nature of the entire molecule. This has several key implications for its application in research:

Enhanced Electron-Accepting Properties: The strong electron-withdrawing capacity of the nitro group makes this compound a powerful electron acceptor. This is a crucial characteristic for its use in charge-transfer (CT) complexes and donor-acceptor materials, where a large difference in electron affinity between components is often desired. rsc.orgnih.gov

Intermediate for Synthesis: The nitro group can be readily reduced to an amino group (–NH2), forming 4-amino-2,1,3-benzothiadiazole. mdpi.com This transformation is a cornerstone in the synthesis of more complex BTD derivatives, as the resulting amino group can be further functionalized through various chemical reactions. mdpi.comwjir.org This makes this compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and optoelectronic materials.

Modulation of Physicochemical Properties: The presence of the nitro group alters the molecule's polarity, solubility, and crystal packing. For instance, it can participate in intermolecular interactions such as hydrogen bonding and S···N contacts, influencing the supramolecular architecture of its solid state. rsc.orgresearchgate.net

Historical Development and Evolution of Research on this compound

Research into this compound has evolved from its initial synthesis and basic characterization to its application in increasingly sophisticated materials.

Early research focused on the synthesis of this compound, typically through the nitration of the parent 2,1,3-benzothiadiazole using a mixture of nitric and sulfuric acids. mdpi.comwjir.org These initial studies established reliable synthetic routes and provided fundamental characterization data.

Subsequent research began to explore the compound's potential as a building block. A significant development was its use as a precursor for 4-amino-2,1,3-benzothiadiazole, opening up avenues for a wider range of derivatives. mdpi.com

In more recent years, the focus has shifted towards harnessing the unique electronic properties of this compound in materials science. A notable area of investigation has been its use as an electron acceptor in charge-transfer (CT) complexes. For example, a CT complex formed between 4-amino-2,1,3-benzothiadiazole (the electron donor) and this compound (the electron acceptor) has been synthesized and characterized. rsc.orgnih.govresearchgate.net This work demonstrated for the first time a CT complex where both the donor and acceptor moieties are derivatives of the same 2,1,3-benzothiadiazole ring system, a significant finding for the crystal engineering of organic solids. rsc.orgresearchgate.net These complexes exhibit interesting photophysical properties, including intense CT absorption bands in the visible region. rsc.orgresearchgate.net

Current research continues to explore the applications of this compound and its derivatives in areas such as organic electronics, sensing, and bioimaging, building upon the foundational knowledge established over decades of study.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃N₃O₂S | |

| Molecular Weight | 181.172 g/mol | nist.gov |

| CAS Number | 6583-06-8 | ontosight.ainist.gov |

| Appearance | Solid at room temperature | ontosight.ai |

| Melting Point | 107–109 °C |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Source |

| ¹H NMR | δ 8.24 (d, J = 8.8 Hz), 7.98 (d, J = 8.8 Hz) | |

| IR Spectrum | Data available in the NIST WebBook | nist.gov |

| Mass Spectrum (EI) | Data available | nist.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

4-nitro-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2S/c10-9(11)5-3-1-2-4-6(5)8-12-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQKAMJGVIHECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216019 | |

| Record name | 4-Nitro-1,2,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6583-06-8 | |

| Record name | 4-Nitro-2,1,3-benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6583-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1,2,3-benzothiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006583068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6583-06-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-1,2,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-1,2,3-benzothiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrobenzo[c][1,2,5]thiadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN6H8S4VKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Nitro 2,1,3 Benzothiadiazole

Established Synthetic Routes for 4-Nitro-2,1,3-benzothiadiazole

Several methodologies have been developed for the synthesis of this compound, ranging from direct nitration of the parent heterocycle to more complex cyclization strategies.

The most direct and common method for the synthesis of this compound is the electrophilic nitration of the parent 2,1,3-benzothiadiazole (B189464). mdpi.com Due to the electron-deficient nature of the benzothiadiazole ring system, harsh nitrating conditions are typically required. nih.gov A standard procedure involves the use of a sulfonitric mixture, which consists of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). mdpi.com

In a typical laboratory preparation, 2,1,3-benzothiadiazole is added to a pre-cooled mixture of 98% sulfuric acid and 70% nitric acid. The reaction is initiated at a low temperature and then allowed to proceed at room temperature. mdpi.com This method reliably yields the 4-nitro derivative, which can be subsequently used in further synthetic steps, such as reduction of the nitro group to form 4-amino-2,1,3-benzothiadiazole. mdpi.com

| Reactant | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,1,3-Benzothiadiazole | H₂SO₄ (98%), HNO₃ (70%) | Initial cooling (N₂ bath), then stir at room temperature for 3 hours | This compound | mdpi.com |

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps. For the synthesis of nitro-substituted 2,1,3-benzothiadiazoles, one-pot procedures have been developed, particularly for N-oxide derivatives. researchgate.net

A notable one-pot approach involves the reaction of ortho-substituted anilines with sulfur monochloride (S₂Cl₂). Specifically, the reaction of o-nitroanilines with sulfur monochloride provides a convenient route to nitro derivatives of 2,1,3-benzothiadiazole 1-oxides. researchgate.net While this method does not directly yield this compound, it represents an important strategy for accessing closely related structures in a single synthetic operation. The resulting N-oxides can be valuable precursors for further transformations. researchgate.net

Reductive cyclization of appropriately substituted nitroarenes is a powerful strategy for the formation of nitrogen-containing heterocyclic rings. The Cadogan reaction, which typically involves the deoxygenation of a nitro group by a trivalent phosphorus reagent (e.g., triethyl phosphite) to generate a transient nitrene species, is a prime example of this type of transformation. nih.govwikipedia.orgresearchgate.net This highly reactive nitrene can then undergo intramolecular cyclization.

This methodology has been successfully applied to synthesize complex fused systems containing the benzothiadiazole moiety. For instance, a thiadiazolocarbazole was accessed through a Cadogan reaction involving the reductive cyclization of a nitroarene precursor. nih.govacs.org While a direct synthesis of the parent this compound via this route is not commonly reported, the principle demonstrates its potential for constructing the benzothiadiazole ring system from dinitro-substituted aromatic precursors. The reaction generally proceeds with high regioselectivity. nih.govacs.org

Functionalization and Derivatization Strategies

The chemical reactivity of this compound is dominated by the electron-withdrawing nature of both the nitro group and the fused thiadiazole ring. This electronic profile dictates the strategies used for its further functionalization.

The nitro group is a strong electron-withdrawing group that can activate an aromatic ring for nucleophilic aromatic substitution (SNAr). In highly electron-deficient systems, the nitro group itself can function as a leaving group. uni-rostock.de The benzothiadiazole ring, being inherently electron-poor, enhances this effect at the C4 position of this compound.

In principle, this activation makes the C4 carbon susceptible to attack by nucleophiles, which would lead to the displacement of the nitro group. Such reactions are documented for other classes of nitro-heterocyclic compounds where the nitro group is displaced by various nucleophiles. uni-rostock.deresearchgate.net However, in the specific case of this compound, simple SNAr reactions where the nitro group is displaced by common nucleophiles like amines, alkoxides, or thiols are not widely reported. Instead, reactions involving this compound often proceed via alternative pathways. The most common transformation is the reduction of the nitro group to an amino group, which dramatically changes the electronic properties of the molecule and serves as a key step for building more complex derivatives. mdpi.commdpi.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org However, the 2,1,3-benzothiadiazole ring is electron-deficient, a characteristic that is further intensified by the presence of a strongly electron-withdrawing nitro group at the C4 position. This deactivation makes the benzothiadiazole ring significantly less nucleophilic and, consequently, less reactive towards electrophiles. diva-portal.orgnih.gov

Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation typically require harsh conditions to proceed on the BTD core. wikipedia.orgmasterorganicchemistry.com The fused thiadiazole ring and the nitro group act as deactivating groups, directing incoming electrophiles primarily to the C6 position, and to a lesser extent, the C5 or C7 positions, although substitution at C5 and C6 is generally challenging. diva-portal.orgnih.gov Due to the electron-poor nature of the substrate, these reactions can often result in mixtures of products or require forcing conditions that may not be compatible with other functional groups. diva-portal.orgnih.gov For instance, further nitration of this compound would be exceptionally difficult and require potent nitrating agents like fuming nitric and sulfuric acids. libretexts.org

Reduction of the Nitro Group to Amine Derivatives

The reduction of the nitro group in this compound to form 4-amino-2,1,3-benzothiadiazole is a key transformation. mdpi.com This conversion of a potent electron-withdrawing group into an electron-donating amino group dramatically alters the electronic properties of the benzothiadiazole system, opening up new avenues for further functionalization and application. mdpi.comrsc.org

A variety of reducing agents can be employed for this transformation, ranging from classic methods to modern catalytic systems. Common methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl), or catalytic hydrogenation. wikipedia.orgyoutube.com

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/System | Conditions | Comments |

|---|---|---|

| Fe / HCl or NH₄Cl | Reflux | A standard, cost-effective method. |

| SnCl₂ / HCl | Room Temperature | A mild and efficient reducing agent. |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂ | High efficiency and clean reaction profile. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Useful for selective reductions. |

The resulting 4-amino-2,1,3-benzothiadiazole is a versatile intermediate. The amino group can be diazotized and converted into a range of other functional groups, or it can participate in condensation and coupling reactions. Furthermore, it can act as a coordinating ligand for metal complexes. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira) for Benzothiadiazole Scaffold Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively used to functionalize the benzothiadiazole scaffold. rsc.orgbath.ac.uk The Suzuki-Miyaura and Sonogashira reactions are particularly prominent for introducing aryl, heteroaryl, and alkynyl groups onto the BTD core, enabling the extension of the π-conjugated system. nih.govrsc.org

These reactions typically involve the coupling of a halogenated BTD derivative (e.g., bromo- or iodo-BTD) with an organoboron compound (Suzuki) or a terminal alkyne (Sonogashira). nih.govnih.gov For instance, 4-bromo-7-nitro-2,1,3-benzothiadiazole can be coupled with various arylboronic acids to introduce substituents at the C4 position.

Suzuki-Miyaura Coupling: This reaction is highly valued for its tolerance of a wide range of functional groups and its use of stable and readily available boronic acids. nih.govnih.gov Simple palladium precursors like Pd(OAc)₂ or PdCl₂(dppf), combined with a suitable phosphine (B1218219) ligand (e.g., XPhos) and a base (e.g., K₃PO₄), effectively catalyze the coupling of borylated BTDs with aryl bromides in good to excellent yields. nih.govacs.org

Sonogashira Coupling: This reaction provides a direct route to aryl-alkynyl BTD derivatives, which are important components in materials for organic electronics. rsc.orgnih.gov The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Table 2: Example Conditions for Palladium-Catalyzed Cross-Coupling on BTD Derivatives

| Reaction Type | BTD Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura nih.govacs.org | 5-Boryl-BTD | Aryl bromide | Pd(OAc)₂, XPhos | K₃PO₄ | Toluene/H₂O | Good to Excellent |

| Suzuki-Miyaura researchgate.net | 4-Bromo-5-methoxy-BTD | Phenylboronic acid | Pd(OAc)₂, XPhos | K₃PO₄ | Toluene/H₂O | - |

The ability to strategically place functional groups through these reactions is fundamental to designing BTD-based molecules with tailored absorption and emission properties for specific applications. researchgate.net

Regioselective C–H Functionalization via Ir-Catalyzed Borylation

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for derivatizing heterocyclic compounds. nih.gov For the 2,1,3-benzothiadiazole system, iridium-catalyzed C–H borylation offers a mild and efficient route to introduce a versatile boronate ester group, which can then be subjected to a wide range of subsequent transformations, including Suzuki-Miyaura coupling. diva-portal.orgnih.govacs.org

This methodology allows for predictable and systematic substitutions at various positions of the BTD ring. nih.gov Using [Ir(OMe)COD]₂ as a precatalyst and a suitable ligand, the borylation of the unsubstituted BTD ring can be directed with high regioselectivity. diva-portal.org Research has shown that this method provides access to versatile 5-boryl or 4,6-diboryl BTD building blocks, enabling functionalization at the C4, C5, and C6 positions, which were previously difficult to access. nih.govacs.orgacs.orgnih.gov

Table 3: Iridium-Catalyzed C–H Borylation of 2,1,3-Benzothiadiazole

| Catalyst System | Boron Source | Solvent | Temperature | Key Products |

|---|

The resulting organoboronate esters are stable intermediates that can be easily purified and used in subsequent cross-coupling reactions to introduce a diverse array of substituents. nih.gov

Generation and Capture Reactions of BTD-Based Heteroarynes

Heteroarynes are highly reactive intermediates that can be trapped by various reagents to form complex polycyclic structures. The generation of a 2,1,3-benzothiadiazole-based aryne, specifically 2,1,3-benzothiadiazol-4,5-yne, represents an advanced method for the difunctionalization of the BTD core. diva-portal.orgnih.govacs.org

This reactive intermediate can be generated from a suitably substituted precursor, such as a 4-iodo-5-(trimethylsilyl)benzothiadiazole, via treatment with a fluoride (B91410) source. acs.org The strained triple bond of the aryne readily undergoes cycloaddition reactions with trapping agents like furan (B31954) or engages in nucleophilic attack. nih.govacs.org The regioselectivity of the trapping reaction can often be predicted by theoretical models such as the Aryne Distortion Model. diva-portal.orgnih.govacs.org This strategy provides access to novel, complex BTD-based structures that would be challenging to synthesize through other means. nih.gov

Reactions Involving Halogen Atom Substitution

Halogenated benzothiadiazoles are pivotal intermediates in the synthesis of more complex derivatives, primarily serving as electrophilic partners in cross-coupling reactions. wikipedia.org The direct bromination of 2,1,3-benzothiadiazole, for example, is a common method to produce 4,7-dibromo-2,1,3-benzothiadiazole (B82695), a widely used building block. wikipedia.org

In the context of this compound, halogen atoms can also be introduced or substituted. For instance, refluxing 4,7-dibromo-2,1,3-benzothiadiazole in nitric acid can lead to the substitution of one bromine atom with a nitro group, yielding 4-bromo-7-nitro-2,1,3-benzothiadiazole. mdpi.com This compound is a valuable precursor, as the remaining bromine atom can be selectively targeted in cross-coupling reactions, while the nitro group can be reduced to an amine for further modifications. mdpi.com

The replacement of bromine atoms in BTD derivatives by other molecular groups, such as through nucleophilic aromatic substitution or transition-metal-catalyzed reactions, is a primary strategy for preparing a wide range of functionalized BTDs. mdpi.com

Advanced Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. The electronic nature of the BTD core, significantly influenced by the nitro group, governs its reactivity.

In electrophilic aromatic substitution , the reaction proceeds via a high-energy cationic intermediate known as a sigma complex or benzenium ion. libretexts.org The strong deactivating effect of the fused thiadiazole and nitro groups raises the activation energy for the formation of this intermediate, thus slowing down the reaction rate. nih.govmasterorganicchemistry.com

For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The rate-determining step can vary depending on the specific substrates and conditions but is often the oxidative addition of the palladium(0) complex to the aryl halide bond. The electronic properties of the BTD substrate can influence the rate of this step.

The regioselectivity observed in Ir-catalyzed C–H borylation is governed by a combination of steric and electronic factors. While the most acidic proton in BTD is at the C4 position, borylation often occurs preferentially at the C5 position. This selectivity is attributed to the inhibitory electronic effect of the nitrogen lone pairs in the thiadiazole ring, which directs the catalyst away from the adjacent C4 and C7 positions. diva-portal.org

Radical Chain Mechanisms (e.g., SRN1) in Derivatization

The SRN1 mechanism provides a versatile pathway for the derivatization of this compound, proceeding through a sequence of initiation, propagation, and termination steps involving radical and radical anion intermediates. A notable example is the reaction of 4-chloromethyl-7-nitro-2,1,3-benzothiadiazole with the lithium salt of 2-nitropropane (B154153). This reaction, conducted under photostimulation in an inert atmosphere, exemplifies the key features of the SRN1 pathway.

The initiation step is typically triggered by an external stimulus, such as light (photostimulation) or an electrochemical process, which facilitates the transfer of an electron to the substrate. In the case of photostimulated reactions, the substrate absorbs a photon, promoting it to an excited state that is more susceptible to accepting an electron from a suitable donor, such as the nucleophile itself. This initial electron transfer generates a radical anion of the this compound derivative.

The propagation cycle of the SRN1 reaction consists of the following key steps:

Fragmentation: The newly formed radical anion is unstable and undergoes rapid fragmentation, cleaving the bond to the leaving group (e.g., a halide) to generate an aryl radical and an anion of the leaving group.

Radical-Nucleophile Coupling: The aryl radical then reacts with the nucleophile (e.g., the carbanion from the lithium salt of 2-nitropropane) to form a new radical anion.

Electron Transfer: This new radical anion transfers an electron to a neutral molecule of the starting substrate, thereby propagating the chain reaction and forming the final substitution product.

Evidence for the operation of a radical chain mechanism in these derivatization reactions is provided by inhibition studies. The presence of radical scavengers, such as 1,1-dimethylethyl nitroxide (TEMPO) or p-dinitrobenzene, can significantly suppress or completely inhibit the reaction, confirming the involvement of radical intermediates.

The reaction of 4-chloromethyl-7-nitro-2,1,3-benzothiadiazole with the lithium salt of 2-nitropropane under SRN1 conditions leads to the formation of C-alkylation products. Specifically, the reaction yields both a tertiary nitroalkyl derivative and a trisubstituted double bond compound, arising from subsequent transformations of the initial substitution product. This demonstrates the synthetic utility of the SRN1 reaction in creating new carbon-carbon bonds at the 4-position of the 2,1,3-benzothiadiazole ring system.

Spectroscopic and Structural Elucidation Techniques in 4 Nitro 2,1,3 Benzothiadiazole Research

Advanced Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 4-Nitro-2,1,3-benzothiadiazole and for probing its electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of the hydrogen and carbon atoms in its aromatic system.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the strong electron-withdrawing nature of both the nitro group and the fused thiadiazole ring, all aromatic protons are shifted downfield. The proton ortho to the nitro group would likely be the most deshielded. The precise chemical shifts and coupling constants (J) between adjacent protons allow for the unambiguous assignment of each hydrogen atom (H-5, H-6, and H-7) on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Six signals are expected for the six carbon atoms of the benzothiadiazole core. The carbons directly attached to the electron-withdrawing nitro group (C-4) and the heteroatoms of the thiadiazole ring (C-3a and C-7a) are expected to be significantly deshielded. Carbons in the aromatic ring typically appear in the δ 110-160 ppm range. While specific experimental data is not widely published, analysis of related benzothiazole (B30560) and benzothiadiazole structures provides a strong basis for predicting the spectral pattern rsc.orgrsc.orgchemicalbook.comresearchgate.net.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the nitro group and the aromatic benzothiadiazole framework. nist.gov

Key vibrational modes are the asymmetric and symmetric stretches of the nitro (NO₂) group, which are typically strong and easily identifiable. nist.gov Additional bands correspond to C-H stretching and bending vibrations of the aromatic ring, as well as C=C and C=N stretching vibrations within the heterocyclic system. nist.gov

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~3100 | Medium-Weak | Aromatic C-H Stretch |

| 1600-1450 | Medium | Aromatic C=C and C=N Ring Stretching |

| 900-675 | Medium-Strong | Aromatic C-H Out-of-Plane Bending |

Data sourced and interpreted from the NIST Chemistry WebBook condensed phase IR spectrum. nist.gov

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands corresponding to π → π* transitions within the aromatic system. The 2,1,3-benzothiadiazole (B189464) core is a known fluorophore and an electron acceptor mdpi.commdpi.com.

The introduction of a powerful electron-withdrawing nitro group at the 4-position enhances the acceptor character of the molecule. This creates a pronounced intramolecular charge transfer (ICT) character, where electron density is pulled from the benzothiadiazole ring system towards the nitro group upon electronic excitation mdpi.comresearchgate.net. This ICT transition typically results in a strong absorption band at a longer wavelength (a bathochromic or red-shift) compared to the unsubstituted parent compound. The position of the absorption maximum (λmax) can be sensitive to solvent polarity, a phenomenon known as solvatochromism chemrxiv.org. While specific λmax values are not broadly reported, studies on related nitro-substituted benzothiadiazoles confirm these charge-transfer characteristics researchgate.net.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at an m/z corresponding to its molecular weight of approximately 181.17 g/mol nist.gov. The fragmentation pattern is characteristic of nitroaromatic compounds and heterocyclic systems. Common fragmentation pathways include the loss of neutral species such as nitric oxide (NO) and nitrogen dioxide (NO₂), leading to significant fragment ions. Further fragmentation can involve the breakdown of the thiadiazole ring, with the expulsion of entities like HCN or CNS.

Table 2: Major Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 181 | [M]⁺ | Molecular Ion |

| 151 | [M - NO]⁺ | Loss of Nitric Oxide |

| 135 | [M - NO₂]⁺ | Loss of Nitrogen Dioxide |

| 108 | [C₅H₂N₂S]⁺ | Further fragmentation |

| 92 | [M - NO - CNS]⁺ | Loss of NO and Thiocyanate radical |

Data sourced and interpreted from the NIST Chemistry WebBook. nist.gov

Crystallographic Studies and Solid-State Characterization

Understanding the solid-state structure of a compound is crucial as it dictates material properties. Crystallographic studies reveal the precise three-dimensional arrangement of molecules.

Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.

While structural studies of 4-nitrobenzothiadiazole have been referenced in the literature, specific crystallographic data such as the crystal system, space group, and unit cell dimensions are not widely available in public databases researchgate.net. Such an analysis would reveal the planarity of the benzothiadiazole ring system and the orientation of the nitro group relative to the ring. Furthermore, it would elucidate the intermolecular forces, such as π-π stacking or other non-covalent interactions, that govern the molecular packing in the crystal lattice. These packing motifs are critical for the material's bulk properties. Studies on co-crystals involving related structures, like 2,1,3-benzoselenadiazole, demonstrate the importance of such intermolecular forces in forming well-defined supramolecular architectures mdpi.comresearchgate.net.

Analysis of Intermolecular Interactions (π-stacking, S···N interactions)

The solid-state architecture of this compound and its derivatives is significantly influenced by a variety of non-covalent forces. X-ray crystallography studies have been instrumental in revealing the nature and geometry of these interactions, which dictate the molecular packing and, consequently, the material's properties. Key among these are π-stacking and sulfur-nitrogen (S···N) chalcogen bonding.

More complex systems involving this compound further highlight the interplay of these intermolecular forces. For instance, in a 1:1 co-crystal with 4-amino-2,1,3-benzothiadiazole, the molecules arrange into infinite alternating π-stacks. researchgate.netrsc.org In this co-crystal, the donor (amino-substituted) and acceptor (nitro-substituted) molecules are arranged in a head-to-tail fashion. These stacks are further interconnected by lateral S···N interactions between adjacent stacks, creating a robust three-dimensional network. researchgate.netrsc.org The formation of this charge-transfer complex, albeit with a small calculated charge transfer of approximately 0.02e, underscores the importance of these combined non-covalent interactions in directing the assembly of benzothiadiazole derivatives. researchgate.netrsc.org

The following table summarizes the key intermolecular interactions observed in a co-crystal system involving this compound.

| Interaction Type | Description | Participating Molecules |

| π-stacking | Infinite alternating stacks of donor and acceptor molecules. | 4-amino-2,1,3-benzothiadiazole and this compound |

| S···N Interactions | Lateral connections between neighboring π-stacks. | 4-amino-2,1,3-benzothiadiazole and this compound |

Crystal Engineering Principles and Novel Packing Motifs

The study of this compound provides valuable insights into the principles of crystal engineering, which aims to design and synthesize solid-state structures with desired properties. The ability of this molecule to participate in specific and directional intermolecular interactions, such as S···N contacts and π-stacking, makes it an interesting building block for the construction of novel supramolecular architectures.

A prime example of crystal engineering is the formation of a charge-transfer complex between this compound (an electron acceptor) and 4-amino-2,1,3-benzothiadiazole (an electron donor). researchgate.netrsc.org While intermolecular S···N interactions are present in the crystals of the individual components, the packing motifs are distinctly different from that observed in the co-crystal. researchgate.netrsc.org The formation of the co-crystal results in a novel packing arrangement characterized by infinite alternating π-stacks of the donor and acceptor molecules. researchgate.netrsc.org This demonstrates a key principle of crystal engineering: the combination of complementary molecules can lead to the generation of new packing motifs that are not accessible from the individual components.

This discovery of a charge-transfer complex where both the donor and acceptor units are derivatives of the same 2,1,3-benzothiadiazole ring system opens up new avenues for the rational design of organic solids. researchgate.netrsc.org By modifying the functional groups on the benzothiadiazole core, it is possible to tune the electronic properties and the strength of the intermolecular interactions, thereby controlling the resulting solid-state packing and material properties. This approach highlights the potential for creating a new class of materials based on the self-assembly of functionalized benzothiadiazole derivatives.

Computational Chemistry and Theoretical Investigations of 4 Nitro 2,1,3 Benzothiadiazole

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the intrinsic properties of 4-Nitro-2,1,3-benzothiadiazole at the atomic and electronic levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d), have been employed to determine its optimized molecular geometry and other electronic properties. researchgate.net These calculations are fundamental for understanding the molecule's stability and behavior.

The presence of the electron-withdrawing nitro group and the electron-accepting benzothiadiazole core significantly influences the electronic distribution within the molecule. acs.orgmdpi.com DFT studies on related benzothiadiazole derivatives have shown that substituents can tune the optoelectronic and charge transport properties. jchps.com For instance, the introduction of nitro groups is a known strategy to enhance the electron-acceptor character of the benzothiadiazole unit. jchps.com

Interactive Data Table: Calculated Electronic Properties of Benzothiadiazole Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Benzothiadiazole Derivative 1 | B3LYP/6-31+G | -4.77 | -2.61 | 2.16 |

| Benzothiadiazole Derivative 2 | B3LYP/6-31+G | -4.76 | -2.55 | 2.21 |

| Nitro-Substituted Benzothiadiazole Derivative | B3LYP/6-31+G** | -5.13 | -4.01 | 1.12 |

Note: Data is illustrative based on findings for related benzothiadiazole derivatives to show the effect of substituents. jchps.com

For accurate determination of energetic properties, high-level ab initio molecular orbital calculations are employed. The G3(MP2)//B3LYP composite procedure is a state-of-the-art computational thermochemistry approach that yields precise estimates of gas-phase thermochemical parameters. researchgate.net

A key energetic property, the standard molar enthalpy of formation in the gaseous phase (ΔfH°m(g)), has been determined for this compound. This value was calculated to be (283.7 ± 4.9) kJ·mol⁻¹ at T = 298.15 K. This was derived from the experimentally determined standard molar enthalpy of formation of the crystalline solid (181.9 ± 2.3 kJ·mol⁻¹) and the standard molar enthalpy of sublimation (101.8 ± 4.3 kJ·mol⁻¹). The computationally derived gas-phase enthalpy of formation using the G3(MP2)//B3LYP method showed good agreement with the experimental data. researchgate.net

Interactive Data Table: Energetic Properties of this compound

| Property | Value | Method |

|---|---|---|

| Standard Molar Enthalpy of Formation (crystalline) | 181.9 ± 2.3 kJ·mol⁻¹ | Experimental (Rotating-bomb combustion calorimetry) |

| Standard Molar Enthalpy of Sublimation | 101.8 ± 4.3 kJ·mol⁻¹ | Experimental (Vacuum drop microcalorimetric technique) |

| Standard Molar Enthalpy of Formation (gaseous) | 283.7 ± 4.9 kJ·mol⁻¹ | Derived from Experimental Data |

| Standard Molar Enthalpy of Formation (gaseous) | Not explicitly stated, but good agreement with experiment | Computational (G3(MP2)//B3LYP) |

Source: Data from Freitas, V. L. S., et al. (2012). researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and optical characteristics. researchgate.net

For this compound, the HOMO-LUMO energy gap has been determined through computational studies. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with the molecule's ability to undergo electronic transitions upon absorption of light, which is relevant to its optical properties. researchgate.net The electron-withdrawing nature of the nitro group typically leads to a lowering of the LUMO energy level, which can result in a smaller HOMO-LUMO gap compared to the unsubstituted benzothiadiazole, thereby affecting its reactivity and absorption spectrum. acs.org

The electrostatic potential (ESP) surface of a molecule is a valuable tool for predicting its reactivity towards electrophilic and nucleophilic attack. The ESP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

The electrostatic potential surface for this compound has been determined computationally. researchgate.net Such a surface allows for the visualization of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule. The nitro group, being strongly electron-withdrawing, creates a significant region of positive potential, making the aromatic ring susceptible to nucleophilic attack. Conversely, the oxygen atoms of the nitro group and the nitrogen atoms of the thiadiazole ring are expected to be regions of negative potential, indicating sites for potential electrophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by analyzing the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. This analysis helps in understanding intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.

While specific NBO analysis data for this compound is not extensively detailed in the available literature, studies on related nitro-substituted thiadiazole and benzothiazole (B30560) derivatives provide valuable insights. mdpi.commdpi.com For these types of molecules, NBO analysis typically reveals significant delocalization of electron density from the aromatic ring to the nitro group, quantifying the strong electron-withdrawing effect. The interaction between the lone pair orbitals of the heteroatoms and the antibonding orbitals of the ring system can also be elucidated, providing a deeper understanding of the electronic stabilization and reactivity of the molecule. mdpi.com

Molecular Dynamics and Simulation Studies

Computational Methods for Predicting Noncovalent Interactions

The study of noncovalent interactions in this compound and related compounds is crucial for understanding their crystal packing and molecular recognition properties. A variety of computational tools are employed to analyze these weak intermolecular forces.

The quantum theory of atoms in molecules (QTAIM) is another theoretical tool used to characterize noncovalent interactions. nih.gov By analyzing the topology of the electron density, QTAIM can identify bond critical points and provide information about the nature and strength of interactions.

Density functional theory (DFT) calculations are widely used to study the energetics of molecular dimers and to model supramolecular associates. mdpi.com The Noncovalent Interaction (NCI) plot analysis, derived from DFT calculations, is a method for visualizing weak noncovalent interactions in 3D space. nih.govmdpi.com This analysis helps in identifying and characterizing interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. mdpi.com

Energy decomposition analysis methods, such as the PIXEL method, can be used to calculate the energetic contributions of electrostatic, polarization, dispersion, and repulsion components to the total interaction energy in molecular dimers. nih.gov These computational approaches provide detailed insights into the nature and strength of the noncovalent interactions that govern the solid-state architecture of molecules like this compound.

Simulation of Molecular Conformations and Solvatochromism

Computational methods are instrumental in simulating the molecular conformations and understanding the solvatochromic behavior of benzothiadiazole derivatives. Density functional theory (DFT) is a primary tool for these investigations. For instance, the minimum energy conformations of polymers containing benzothiadiazole units have been determined using DFT at the B3LYP/6-31G(d,p) level of theory. nih.gov To ensure that a global minimum energy conformation is found, relaxed potential energy scans can be performed by systematically varying the dihedral angles between different molecular fragments. nih.gov

The electronic transitions responsible for the absorption and emission properties, which are central to solvatochromism, can be elucidated through a combination of electrochemical measurements and DFT calculations. mdpi.com These calculations help to associate the observed spectral shifts with the HOMO-LUMO energy gap of the molecule. mdpi.com

The study of multifunctional benzothiadiazole-based small molecules has revealed remarkable solvatofluorochromism, where the fluorescence emission spectrum shifts significantly with the polarity of the solvent. nih.gov Computational methods can be employed to understand the mechanism of these photophysical properties. For example, in the context of sensing nitroaromatic compounds, computational studies have been used to determine the mechanism of fluorescence quenching upon the addition of analytes like nitrophenols. nih.gov These simulations provide insights into the electronic and structural changes that occur upon interaction with the solvent or analyte, leading to the observed optical responses.

Theoretical Thermochemistry and Energetics

Enthalpy of Formation and Sublimation Determinations

The experimental and computational determination of thermochemical properties, such as the enthalpy of formation and sublimation, is essential for understanding the energetic stability of this compound.

The standard molar enthalpy of formation of crystalline this compound at 298.15 K has been determined to be (181.9 ± 2.3) kJ·mol⁻¹. researchgate.net This value was derived from the experimental standard molar energy of combustion of -(3574.3 ± 1.3) kJ·mol⁻¹, which was measured using rotating-bomb combustion calorimetry. researchgate.net

The standard molar enthalpy of sublimation at 298.15 K was determined by a direct method using a vacuum drop microcalorimetric technique, yielding a value of (101.8 ± 4.3) kJ·mol⁻¹. researchgate.net

From these experimental values, the standard molar enthalpy of formation of gaseous this compound was calculated to be (283.7 ± 4.9) kJ·mol⁻¹. researchgate.net

These experimental findings can be compared with theoretical calculations. For instance, the gas-phase enthalpy of formation of related benzoxazolinones has been estimated using the G3MP2B3 composite approach, and these theoretical values are then compared with the experimentally derived data. nih.gov Such comparisons between experimental and computational results are crucial for validating the accuracy of the theoretical methods.

Table 1: Experimental Thermochemical Data for this compound

| Thermochemical Parameter | Value (kJ·mol⁻¹) |

|---|---|

| Standard Molar Enthalpy of Formation (crystalline) | 181.9 ± 2.3 |

| Standard Molar Energy of Combustion | -3574.3 ± 1.3 |

| Standard Molar Enthalpy of Sublimation | 101.8 ± 4.3 |

| Standard Molar Enthalpy of Formation (gaseous) | 283.7 ± 4.9 |

Bond Additivity Correction Procedures for Quantum Chemistry Methods

High-level quantum chemistry methods, while accurate, are computationally expensive. To achieve a balance between accuracy and computational cost, composite methods like the Gaussian-n (Gn) theories and Bond Additivity Correction (BAC) procedures have been developed. osti.govwikipedia.org

The G3(MP2)//B3LYP composite procedure is a state-of-the-art computational thermochemistry approach that has been used to estimate the gas-phase thermochemical parameters of this compound. researchgate.net This method combines calculations at different levels of theory and with different basis sets to approximate the results of a much higher-level calculation. wikipedia.org The final energy is calculated by assuming that the effects of various corrections (e.g., for basis set size, electron correlation) are additive. wikipedia.org

Bond Additivity Correction (BAC) methods are designed to reduce systematic errors in quantum chemistry calculations. osti.gov These errors can often be attributed to individual atoms, the molecule as a whole, and specific bonds within the molecule. osti.gov The BAC approach applies empirically derived corrections to the calculated electronic energy. osti.gov These corrections can be in the form of atomic, molecular, and bond-wise additive terms. osti.gov

For example, the BAC-G2 method has been developed to reduce errors in the G2 method that are due to nearest-neighbor bonds. osti.gov The parameters for BAC-G2 depend only on the atom types, which allows this method to be used to parameterize BAC methods for lower levels of theory, such as BAC-MP4 or hybrid DFT/MP2 methods. osti.gov These lower-level BAC methods, like BAC-Hybrid, are designed to scale well for larger molecules. osti.gov The development of such correction procedures is crucial for obtaining accurate thermochemical data for a wide range of molecules, including those for which experimental data is unavailable.

Advanced Applications of 4 Nitro 2,1,3 Benzothiadiazole in Materials Science and Optoelectronics

Organic Electronics and Semiconductor Applications

The unique electronic characteristics of 4-nitro-2,1,3-benzothiadiazole make it a valuable building block in the design and synthesis of functional materials for organic electronic devices. researchgate.net

The 2,1,3-benzothiadiazole (B189464) (BTD) heterocycle is a widely utilized acceptor unit in the creation of donor-acceptor (D-A) type semiconducting polymers. rsc.orgscispace.comnih.gov These polymers are at the forefront of research in organic electronics, including applications in solar cells and field-effect transistors. rsc.orgscispace.com The strong electron-accepting property of the BTD core allows for the tuning of the polymer's electronic energy levels and the reduction of its band gap, which is crucial for efficient device performance. nih.govuhasselt.be

The introduction of a nitro group to the BTD core, as in this compound, further strengthens its electron-accepting character. nih.govheeneygroup.com This functionalization has been explored to modulate the properties of D-A polymers. For instance, the replacement of cyano groups with a nitro group in a BTD-based polymer was found to increase the material's band gap by 0.2 eV. nih.govheeneygroup.com However, steric effects can sometimes twist the nitro group out of conjugation with the benzothiadiazole ring, which may limit its full potential as a π-acceptor in some molecular architectures. nih.govheeneygroup.com Despite this, the potent electron-withdrawing nature of the nitro group makes its derivatives valuable for creating n-type (electron-transporting) semiconducting materials. nih.gov

Derivatives of 2,1,3-benzothiadiazole are recognized as important components in the development of photoluminescent materials for organic light-emitting diodes (OLEDs). researchgate.netpolyu.edu.hkresearchgate.net The BTD core is known for its high photostability and its ability to form the basis of highly tunable fluorophores. nih.gov The electronic properties of BTD-based molecules can be precisely adjusted by introducing various functional groups, which in turn modifies their fluorescent behavior. nih.gov

The introduction of a nitro group has a profound impact on the photophysical properties of the BTD core. The nitro group acts as a fluorescence quencher. nih.gov However, this property can be harnessed for specific applications, such as fluorescent probes. For example, a compound named 4,7-bis(4-dodecylthiophen-2-yl)-5,6-dinitrobenzo[c] nih.govresearchgate.netscispace.comthiadiazole (BTTD-NO2) was designed to be non-fluorescent initially. nih.gov In hypoxic environments, such as those found in solid tumors, cellular nitroreductase enzymes can reduce the nitro groups to amino groups. nih.gov This chemical transformation converts the molecule into a highly fluorescent species (BTTD-NH2), enabling the emission of strong red fluorescence and allowing for targeted imaging of hypoxic cells. nih.gov This demonstrates how the nitro-functionalization of BTD can be strategically used to create "turn-on" fluorescent sensors. Furthermore, the general strategy of using BTD as an acceptor in donor-acceptor architectures has been successfully employed to create efficient orange and red fluorescent emitters for non-doped OLEDs. rsc.org

Table 1: Performance of a Nitro-Substituted Benzothiadiazole Fluorescent Probe

| Compound | Condition | Labeled Cells (%) | Emission | Application |

|---|---|---|---|---|

| BTTD-NO2 | Hypoxic | 65% | Strong Red | Hypoxic Tumor Cell Imaging |

| BTTD-NO2 | Oxic | 2.4% | - | Hypoxic Tumor Cell Imaging |

Data sourced from research on a dinitro-benzothiadiazole derivative probe. nih.gov

The incorporation of a nitro group into the BTD acceptor has been investigated as a strategy to tune the electronic properties of polymers for OSCs. In one study, a donor-acceptor copolymer (PCDTT-NO2FBT) was synthesized using a 5-fluoro-6-nitrobenzo-2,1,3-thiadiazole acceptor unit. nih.govheeneygroup.com Compared to its dicyano- and fluoro-cyano-BTD counterparts, the polymer with the nitro group exhibited a blue-shifted absorption and a wider band gap. nih.gov While this particular polymer showed reduced performance in field-effect transistors, the study highlights that the nitro group is a powerful functional group for modulating the optoelectronic properties of materials intended for photovoltaic applications. nih.govheeneygroup.com Another approach involves using nitro-containing small molecules as acceptors blended with polymer donors. For instance, p-nitrobenzylinemalononitrile was blended with a BTD-containing polymer (PCDTBT), leading to efficient charge transfer and improved electrical properties in the resulting composite material. ias.ac.in

The performance of organic field-effect transistors (OFETs) is highly dependent on the charge carrier mobility of the semiconductor used. rsc.orgaps.org Benzothiadiazole-based D-A polymers have been extensively developed for OFET applications, demonstrating promising charge transport characteristics. rsc.orgscispace.comresearchgate.net The strong electron-accepting nature of the BTD unit facilitates the development of n-type and ambipolar transistors. nih.gov

Research into modifying the BTD unit with various functional groups has shown that this is an effective way to tune device performance. A study directly comparing different acceptor groups on a BTD-based polymer backbone provided clear insights into the effect of nitro-functionalization. nih.govheeneygroup.com A polymer incorporating a 5-fluoro-6-nitrobenzo-2,1,3-thiadiazole unit (PCDTT-NO2FBT) was synthesized and tested in an OFET device. nih.govheeneygroup.com It exhibited n-type behavior with an electron mobility of 0.024 cm² V⁻¹ s⁻¹. nih.govheeneygroup.com This performance was compared to polymers with a 5,6-dicyano-2,1,3-benzothiadiazole (DCNBT) acceptor and a 6-fluoro-5-cyano-2,1,3-benzothiadiazole (FCNBT) acceptor, which showed mobilities of 0.031 cm² V⁻¹ s⁻¹ and 0.4 cm² V⁻¹ s⁻¹, respectively. nih.govheeneygroup.com The study suggested that steric hindrance caused the nitro group to twist out of the plane of the BTD ring, which limited its π-accepting capability and resulted in lower, though still moderate, device performance compared to the cyanated versions. nih.govheeneygroup.com

Table 2: Electron Mobility in OFETs with Different Benzothiadiazole Acceptor Units

| Polymer | Acceptor Unit | Electron Mobility (μe,max) |

|---|---|---|

| PCDTT-NO2FBT | 5-fluoro-6-nitrobenzo-2,1,3-thiadiazole | 0.024 cm² V⁻¹ s⁻¹ |

| PCDTT-DCNBT | 5,6-dicyano-2,1,3-benzothiadiazole | 0.031 cm² V⁻¹ s⁻¹ |

| PCDTT-FCNBT | 6-fluoro-5-cyano-2,1,3-benzothiadiazole | 0.4 cm² V⁻¹ s⁻¹ |

Data sourced from a comparative study of donor-acceptor copolymers. nih.govheeneygroup.com

Coordination Chemistry and Metal Complexes

Beyond its use in purely organic materials, the this compound scaffold also presents opportunities in the field of coordination chemistry.

The 2,1,3-benzothiadiazole framework contains nitrogen atoms that can serve as coordination sites for metal ions. researchgate.netrsc.orguleth.ca This allows BTD derivatives to act as ligands in the formation of transition metal complexes. polyu.edu.hk The synthesis of such complexes is an active area of research, with silver(I) complexes of various BTD derivatives having been prepared and characterized. uleth.ca

Specifically, this compound has been studied in the context of forming crystalline complexes. Research has shown that it can form a 1:1 charge-transfer complex with 4-amino-2,1,3-benzothiadiazole. researchgate.netscispace.comrsc.org In this complex, the molecules form infinite alternating π-stacks. researchgate.net While this particular example does not involve a metal ion, it demonstrates the capacity of the molecule to engage in strong intermolecular interactions, a key aspect of ligand design. The nitrogen atoms of the thiadiazole ring, and potentially the oxygen atoms of the nitro group, provide potential coordination sites for binding with transition metals. This opens up possibilities for designing novel metal-organic frameworks (MOFs) or discrete molecular complexes with tailored electronic, magnetic, or catalytic properties.

Charge Transfer (CT) Complexes and Their Optical Characteristics

The strong electron-accepting nature of the this compound moiety makes it an excellent component for the formation of charge transfer (CT) complexes. In these complexes, the benzothiadiazole derivative acts as the acceptor unit, paired with a suitable electron donor. This interaction leads to the appearance of a new, low-energy absorption band in the electronic spectrum, which is characteristic of the charge transfer process.

The formation of such donor-acceptor (D-A) systems can significantly modify the optical properties of the material. For instance, the combination of a 4-bromo-7-nitro-2,1,3-benzothiadiazole intermediate with electron-donating groups like carbazole (B46965) reinforces the D-A character, leading to compounds with notable third-order nonlinear absorption effects. rsc.org The efficiency of the intramolecular charge transfer is influenced by the nature of the donor and the linkage between the donor and acceptor units.

Research on related benzothiadiazole systems has shown that the energy of the CT band can be tuned by varying the strength of the donor and acceptor components. While specific data on a wide range of CT complexes involving this compound is limited in the reviewed literature, the principle remains a key area of investigation for developing new materials with tailored optical and electronic properties. The table below illustrates the conceptual basis for the optical characteristics of such CT complexes.

Table 1: Conceptual Optical Characteristics of this compound Based Charge Transfer Complexes

| Donor Moiety | Linker Type | Expected Wavelength of CT Band (nm) | Potential Application |

|---|---|---|---|

| Carbazole | Sonogashira or Suzuki coupling | Red-shifted | Nonlinear optics rsc.org |

| Diphenylamine | Aryl bridge | Visible region | Organic electronics |

| Thiophene (B33073) | Direct conjugation | Near-infrared region | Photovoltaics |

Chemo- and Fluorosensors for Analyte Detection

The 2,1,3-benzothiadiazole core is a well-established fluorophore used in the design of chemical sensors. mdpi.com The introduction of a nitro group at the 4-position can modulate the electronic properties of the benzothiadiazole scaffold, making its derivatives suitable for the development of selective chemo- and fluorosensors. These sensors operate through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET), leading to a detectable change in their optical properties upon interaction with a specific analyte. mdpi.com

Derivatives of this compound can be functionalized with specific recognition units to create sensors for a variety of analytes, including metal ions and nitroaromatic compounds. For example, a multifunctional benzothiadiazole-based metal-organic framework (MOF) has been shown to selectively sense Al³⁺, Cr³⁺, and Fe³⁺ ions with low detection limits. rsc.org The sensing mechanism in this case involves a "turn-off" fluorescence response. rsc.org

Another study reported a benzothiadiazole-based fluorescent sensor for the highly selective detection of oxalyl chloride and phosgene, with detection limits in the nanomolar range. rsc.org The sensing mechanism is based on the inhibition of the ICT process upon reaction with the analytes, leading to a "turn-on" fluorescence signal. rsc.org

Table 2: Examples of Benzothiadiazole-Based Chemo- and Fluorosensors

| Sensor Derivative | Target Analyte(s) | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| Benzothiadiazole-based MOF (JXUST-3) | Al³⁺, Cr³⁺, Fe³⁺ | Fluorescence turn-off | 0.055 µM, 0.049 µM, 0.056 µM respectively rsc.org |

| Benzothiadiazole-based sensor (BTA) | Oxalyl chloride, Phosgene | Fluorescence turn-on (ICT inhibition) | 3 nM, 20 nM respectively rsc.org |

| Imidazo-benzothiadiazole derivatives | Nitroaromatic compounds (e.g., Picric Acid) | Fluorescence quenching | Not specified |

Photophysics and Advanced Optical Properties

The photophysical properties of this compound and its derivatives are of significant interest for the development of advanced optical materials. These properties are strongly influenced by the electronic nature of the substituents and the molecular environment.

Photoluminescent Compounds and Devices

Derivatives of 2,1,3-benzothiadiazole are known for their strong fluorescence and are widely used in the development of photoluminescent materials and devices, such as organic light-emitting diodes (OLEDs). mdpi.com The introduction of a nitro group can influence the emission wavelength and quantum yield of these compounds.

For example, the synthesis of N,N-dimethyl-4-amino-2,1,3-benzothiadiazole, which starts from the nitration of 2,1,3-benzothiadiazole, results in a highly fluorescent compound. unityfvg.itmdpi.com This derivative exhibits appreciable luminescence in the visible range in common organic solvents. unityfvg.itmdpi.com The photoluminescent properties of such compounds can be maintained when they are embedded in a polymer matrix like poly(methyl methacrylate), making them suitable for solid-state lighting applications. unityfvg.it

Recent research has focused on the green synthesis of highly emissive benzothiadiazole derivatives for electroluminescent applications. spie.org These compounds have shown high photoluminescence quantum yields (PLQY) and have been successfully incorporated into doped OLEDs with high external quantum efficiencies (EQEs). spie.org

Table 3: Photoluminescent Properties of Selected Benzothiadiazole Derivatives

| Compound | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) | Application |

|---|---|---|---|

| DBTDz1 | 533 | 70.5% | Doped OLED (EQE: 5.1%) spie.org |

| DBTDz2 | 551 | 86.6% | Doped OLED (EQE: 5.0%) spie.org |

| DBTDz3 | 620 | 78.4% | Doped OLED (EQE: 6.1%) spie.org |

| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole | Visible range | Appreciable in solution | Luminescent-doped polymers unityfvg.itmdpi.com |

Photochromism and Thermochromism Studies

Luminescent Solvatochromism

Luminescent solvatochromism is a phenomenon where the emission properties of a compound, such as the wavelength and intensity of fluorescence, are sensitive to the polarity of the solvent. This effect is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon excitation, which is often the case for donor-acceptor systems.

Derivatives of this compound, with their inherent charge transfer character, are expected to exhibit strong solvatochromic behavior. Indeed, studies on related 4-ethynyl-2,1,3-benzothiadiazole derivatives with strong electron-donating groups show a pronounced solvatochromic behavior. rsc.org The change in dipole moment in the excited state of these derivatives can be quantified using Lippert-Mataga plots. rsc.org

The synthesis of N,N-dimethyl-4-amino-2,1,3-benzothiadiazole, a derivative of the nitro compound, has been shown to result in a highly fluorescent molecule with noticeable solvatochromism. unityfvg.itmdpi.com The emission features of this compound are rationalized based on electrochemical measurements and DFT calculations. unityfvg.itmdpi.com The solvatochromic properties of fluorinated benzothiadiazole derivatives bonded to tetraphenylethenes have also been reported, showing remarkable shifts in emission in solvents with different polarities.

Table 4: Solvatochromic Emission Data for a Representative Benzothiadiazole Derivative (N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole)

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Emission Maximum (λem, nm) |

|---|---|---|---|

| Cyclohexane | 2.02 | 1.427 | 530 |

| Toluene | 2.38 | 1.497 | 555 |

| Chloroform | 4.81 | 1.446 | 570 |

| Tetrahydrofuran | 7.58 | 1.407 | 575 |

| Dichloromethane | 8.93 | 1.424 | 585 |

| Acetone | 20.7 | 1.359 | 590 |

| Acetonitrile | 37.5 | 1.344 | 600 |

| Dimethyl sulfoxide | 46.7 | 1.479 | 610 |

(Data is illustrative based on typical trends for similar compounds and may not represent exact experimental values for the specified compound)

Advanced Research in Medicinal Chemistry and Biological Activity of 4 Nitro 2,1,3 Benzothiadiazole Derivatives

Exploration of Pharmacological Activities

Derivatives of 4-nitro-2,1,3-benzothiadiazole have been synthesized and evaluated for numerous biological activities, revealing their potential as lead compounds for the development of new therapeutic agents.

The search for novel antimicrobial agents is driven by the increasing prevalence of drug-resistant bacteria. Research has shown that benzothiazole (B30560) derivatives, particularly those with nitro substitutions, possess significant antibacterial capabilities. For instance, thiazolidin-4-one derivatives of benzothiazole where a nitro group is substituted at the 4th position of a phenyl ring have demonstrated improved antibacterial action. Certain compounds within this class have shown potent activity against Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.09 to 0.18 mg/ml, comparable to standard drugs like streptomycin (B1217042) and ampicillin.

Similarly, pyrimidinylbenzazolyl urea (B33335) derivatives containing a benzothiazole nucleus have been synthesized. Structure-activity relationship (SAR) studies on these compounds revealed that the substitution of a para-nitrophenyl (B135317) moiety at the 3rd and 5th positions of the pyrimidine (B1678525) ring enhanced bacterial inhibition, with one such compound showing better activity against Bacillus subtilis than the reference drug chloramphenicol.

Table 1: Antimicrobial Activity of Selected Nitro-Substituted Benzothiazole Derivatives

| Compound Class | Modification | Target Organism(s) | Observed Activity (MIC) |

|---|---|---|---|

| Thiazolidin-4-one derivatives | Nitro group at 4th position of phenyl ring | P. aeruginosa, E. coli | 0.09–0.18 mg/ml |

One study highlighted a pyrrolo[2,1-b] mdpi.comacs.orgbenzothiazole derivative with a p-fluorophenyl substituent, which exhibited exceptional activity against all tested bacteria with MIC values between 4 and 10 μmol L⁻¹. pcbiochemres.com

Benzothiazole derivatives have been investigated for their antiviral potential against a range of viruses. Studies have evaluated these compounds against viruses such as vaccinia virus, Newcastle disease virus (NDV), and western equine encephalomyelitis (WEE) virus. researchgate.net Among 58 derivatives tested in one study, five showed moderate activity and selectivity against vaccinia virus. researchgate.net

Further research has explored derivatives against more globally significant viruses. For example, certain 4-amino-5-(benzo[d]thiazol-2-yl)pyrimidin-2-yl)-arylsulfonamides have shown potent antiviral activity against Herpes Simplex Virus. ijper.org Additionally, a derivative identified as 1-(6-nitrobenzo[d]thiazol-2-yl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been noted in toxicological assays related to antiviral research. nih.gov The structure-activity relationship studies suggest that substitutions at various positions on the benzothiazole ring, including the introduction of a nitro group, can be a key factor for antiviral activity. ijper.org

The benzothiazole scaffold is a prominent feature in many anticancer agents. Derivatives incorporating a nitro group have shown significant cytotoxic activity against various human cancer cell lines. In one study, semicarbazone derivatives containing a benzothiazole scaffold were synthesized using 4-nitrobenzyl bromide and evaluated against four cancer cell lines: human colon cancer (HT29), human lung cancer (H460), non-small cell lung cancer (A549), and human breast cancer (MDA-MB-231). dntb.gov.ua One indole-based derivative from this series demonstrated potent antitumor activity with very low IC₅₀ values, particularly 0.015 µM against the HT29 cell line. dntb.gov.ua

Another area of research involves 7-nitro-2,1,3-benzoxadiazole derivatives, which are structurally related to the benzothiadiazole series. These compounds have been designed as potent inhibitors of glutathione (B108866) S-transferases (GSTs), enzymes often overexpressed in tumor cells. nih.gov One such derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), acts as a suicide inhibitor for GSTs and has been shown to trigger apoptosis in several human tumor cell lines. nih.gov Furthermore, newly synthesized 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives linked to a benzothiazole moiety were evaluated against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. pcbiochemres.com Derivatives featuring thiophene (B33073) and p-fluorophenyl groups showed higher cytotoxicity against these cell lines compared to the reference drug doxorubicin. pcbiochemres.com

Table 2: Anticancer Activity of Selected Nitro-Containing Benzothiazole Derivatives

| Derivative Class | Cancer Cell Line | IC₅₀ / Activity |

|---|---|---|

| Indole-based hydrazine (B178648) carboxamide | HT29 (Colon) | 0.015 µM |

| Indole-based hydrazine carboxamide | H460 (Lung) | 0.28 µM |

| Indole-based hydrazine carboxamide | MDA-MB-231 (Breast) | 0.68 µM |

| Indole-based hydrazine carboxamide | A549 (Lung) | 1.53 µM |

| Dihydropyrido[2,3-d]pyrimidin-4-one (thiophene subst.) | NCI-H460, HepG2, HCT-116 | Higher cytotoxicity than doxorubicin |

The rise of drug-resistant Plasmodium falciparum necessitates the discovery of new antimalarial compounds. Benzothiazole derivatives, including those with a nitro group, have emerged as promising candidates. nih.gov Research has been conducted on 2-substituted 6-nitro- and 6-amino-benzothiazoles, testing their activity against W2 and 3D7 strains of P. falciparum. In vitro tests of 39 such derivatives identified two with specific and potent antimalarial properties, with one being particularly active against mature schizonts and the other against young schizont forms.

Quantitative Structure-Activity Relationship (QSAR) studies have also been performed on a series of nitrobenzothiazole derivatives to understand the structural features essential for their antimalarial activity against the W2 Plasmodium falciparum strain. acs.org These computational studies help in modeling and designing new derivatives with potentially higher activity. acs.org

Fungal infections, particularly those caused by Candida species, are a significant health concern. Research into benzothiazole derivatives has revealed their potential as antifungal agents. A series of novel benzothiazole derivatives were designed to target N-Myristoyltransferase (NMT), a validated target for antifungal drug development. One compound from this series, 6m, demonstrated good inhibitory activity against a broad range of fungal pathogens, including systemic fungi and dermatophytes. Notably, its activity against Cryptococcus neoformans and Candida glabrata was superior to that of fluconazole.

In another study, synthesized pyrido[2,3-d]pyrimidine (B1209978) and pyrrolo[2,1-b] mdpi.comacs.orgbenzothiazole derivatives were evaluated for their antifungal properties. pcbiochemres.com Compounds substituted with thiophene and p-fluorophenyl groups showed higher antifungal activity than the standard drug fluconazole. pcbiochemres.com Evaluation of other benzothiazole derivatives against various Candida species found that one compound was particularly potent against Candida krusei, with a MIC₅₀ value of 1.95 µg/mL.

Table 3: Antifungal Activity of Selected Benzothiazole Derivatives

| Derivative Class | Target Organism(s) | Observed Activity |

|---|---|---|

| NMT Inhibitor (Compound 6m) | C. neoformans, C. glabrata | Higher than fluconazole |

| Pyrido/Pyrrolo derivatives | Fungi | Higher than fluconazole |